molecular formula C20H28N6 B12243156 3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole

3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B12243156
M. Wt: 352.5 g/mol
InChI Key: ZGGUQGJTQHOOBI-UHFFFAOYSA-N
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Description

3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including a pyrimidine ring, a piperazine ring, and an indazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole involves multiple steps. The key steps include the formation of the pyrimidine ring, the piperazine ring, and the indazole ring, followed by their coupling.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Formation of Piperazine Ring: The piperazine ring is typically formed through the cyclization of diethylenetriamine with appropriate reagents.

    Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazines with ortho-substituted aromatic compounds.

    Coupling of Rings: The final step involves the coupling of the pyrimidine, piperazine, and indazole rings through a series of nucleophilic substitution reactions.

Industrial production methods for this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize the yield and purity of the final product.

Chemical Reactions Analysis

3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of biological processes and as a probe to investigate the function of various biological targets.

    Medicine: This compound has potential therapeutic applications, including as an anticancer agent, an antimicrobial agent, and a central nervous system modulator.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole can be compared with other similar compounds, such as:

  • 3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-benzimidazole
  • 3-{[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-quinazoline

These compounds share similar structural features but differ in the specific rings and substituents present. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N6

Molecular Weight

352.5 g/mol

IUPAC Name

3-[[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C20H28N6/c1-14-21-18(15-6-7-15)12-20(22-14)26-10-8-25(9-11-26)13-19-16-4-2-3-5-17(16)23-24-19/h12,15H,2-11,13H2,1H3,(H,23,24)

InChI Key

ZGGUQGJTQHOOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=NNC4=C3CCCC4)C5CC5

Origin of Product

United States

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